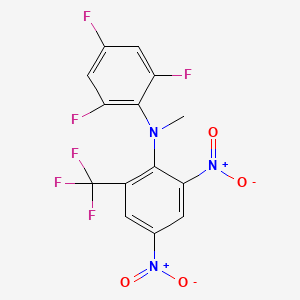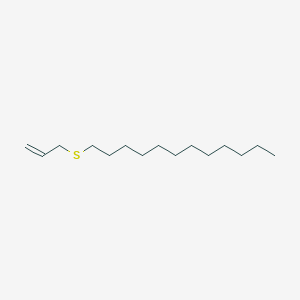![molecular formula C18H14N4O4Si2 B14421536 (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] CAS No. 85314-84-7](/img/structure/B14421536.png)
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is a chemical compound with the molecular formula C18H14N4O4Si2. This compound is characterized by the presence of two isocyanate groups attached to a phenyl ring, which is further connected to a silicon atom through an ethane-1,2-diyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] typically involves the reaction of phenylsilane derivatives with ethane-1,2-diyl diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: In an industrial setting, the production of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Formation of siloxanes or silanols.
Reduction: Formation of diamines.
Substitution: Formation of ureas or carbamates.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] involves the interaction of its isocyanate groups with nucleophilic sites on target molecules. This interaction leads to the formation of stable covalent bonds, which can modify the properties of the target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved are primarily related to covalent modification and cross-linking.
Comparaison Avec Des Composés Similaires
- (Methane-1,1-diyl)bis[diisocyanato(phenyl)silane]
- (Propane-1,3-diyl)bis[diisocyanato(phenyl)silane]
- (Butane-1,4-diyl)bis[diisocyanato(phenyl)silane]
Uniqueness: (Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane] is unique due to its specific ethane-1,2-diyl linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage influences the reactivity and stability of the compound, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
85314-84-7 |
|---|---|
Formule moléculaire |
C18H14N4O4Si2 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[diisocyanato(phenyl)silyl]ethyl-diisocyanato-phenylsilane |
InChI |
InChI=1S/C18H14N4O4Si2/c23-13-19-27(20-14-24,17-7-3-1-4-8-17)11-12-28(21-15-25,22-16-26)18-9-5-2-6-10-18/h1-10H,11-12H2 |
Clé InChI |
NBBCFDOPIUFSPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CC[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


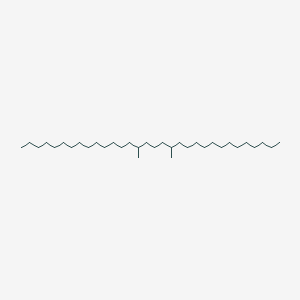

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

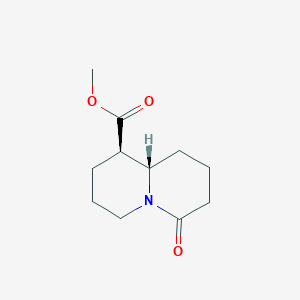
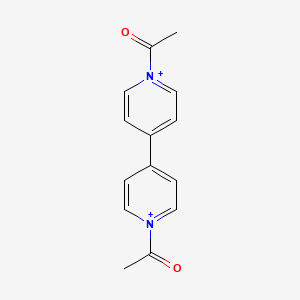
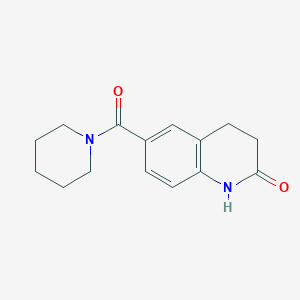
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
